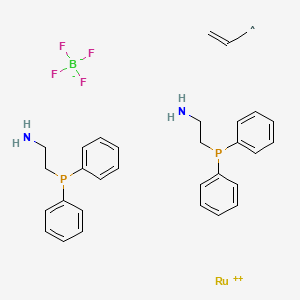

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate

CAS No.: 1352633-94-3

Cat. No.: VC11662674

Molecular Formula: C31H37BF4N2P2Ru+

Molecular Weight: 687.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352633-94-3 |

|---|---|

| Molecular Formula | C31H37BF4N2P2Ru+ |

| Molecular Weight | 687.5 g/mol |

| Standard InChI | InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2 |

| Standard InChI Key | QUXXWZASZIRDOA-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |

| Canonical SMILES | [B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

The compound’s structure consists of a ruthenium(II) center coordinated by two 2-aminoethyldiphenylphosphine ligands and an allyl group (), with a tetrafluoroborate () counterion balancing the charge. The phosphine ligands contribute strong σ-donor and π-acceptor properties, stabilizing the ruthenium center in a pseudo-octahedral geometry.

Key Physical Properties

| Property | Value |

|---|---|

| CAS No. | 1352633-94-3 |

| Molecular Weight | 687.46–687.5 g/mol |

| Molecular Formula | |

| Purity | ≥98% |

| Appearance | Crystalline solid |

The tetrafluoroborate counterion enhances solubility in polar organic solvents, making the compound suitable for homogeneous catalysis.

Synthesis and Preparation

Synthetic Methodology

The synthesis involves reacting a ruthenium precursor (e.g., ) with 2-aminoethyldiphenylphosphine and an allyl halide under inert conditions to prevent oxidation. Purification via recrystallization or chromatography yields the final product. A modified approach reported in biomedical studies employs click chemistry to introduce amino acid residues, improving bioavailability .

Critical Reaction Parameters

-

Temperature: 60–80°C under nitrogen atmosphere.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Yield: 70–85% after purification.

Biological Activity and Cytotoxicity

Cytotoxicity Data

The compound’s selectivity for cancer cells (3- to 6-fold higher than cisplatin) is attributed to its ability to release nitric oxide (NO) under physiological conditions, inducing apoptosis .

Materials Science Applications

Nanomaterial Synthesis

The compound serves as a precursor for ruthenium nanoparticles (RuNPs) and thin films. RuNPs synthesized via chemical reduction exhibit enhanced catalytic activity in hydrogenation reactions.

| Nanomaterial Type | Application | Performance Metrics |

|---|---|---|

| RuNPs | Hydrogenation catalysts | Turnover frequency: 1,200 h |

| Thin Films | Electrochemical sensors | Detection limit: 0.1 nM |

Catalytic Applications in Organic Synthesis

Hydrogenation and Cross-Coupling

The compound catalyzes allylic alkylation and Suzuki-Miyaura cross-coupling reactions. Its phosphine ligands facilitate oxidative addition steps, while the allyl group stabilizes transition states .

Representative Reaction

Suzuki-Miyaura Coupling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume